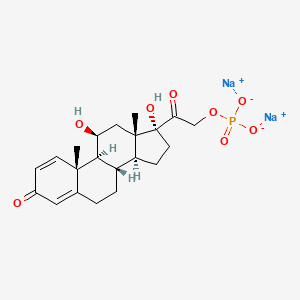
Prednisolone (disodium phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone (disodium phosphate) is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . This compound is widely utilized in the treatment of various medical conditions, including allergies, inflammatory conditions, autoimmune disorders, and certain types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prednisolone (disodium phosphate) involves several steps, starting from hydrocortisone. The process includes oxidation, reduction, and esterification reactions. One common method involves the oxidation of hydrocortisone to prednisolone, followed by esterification with phosphoric acid to form prednisolone phosphate .
Industrial Production Methods: Industrial production of prednisolone (disodium phosphate) typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure purity and quality. The process includes the use of various solvents and reagents, such as acetonitrile, tetrahydrofuran, and water, under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Prednisolone (disodium phosphate) undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydrocortisone to prednisolone.
Reduction: Reduction of intermediate compounds during synthesis.
Esterification: Formation of the phosphate ester.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride.
Esterification: Utilizes phosphoric acid or its derivatives.
Major Products: The major product formed from these reactions is prednisolone (disodium phosphate), which is used in various pharmaceutical formulations .
Scientific Research Applications
Prednisolone (disodium phosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
Mechanism of Action
Prednisolone (disodium phosphate) exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound mimics the effects of cortisol, a hormone released by the adrenal glands, and regulates metabolism and stress responses .
Comparison with Similar Compounds
Hydrocortisone: Differs from prednisolone by having a hydroxyl group instead of a ketone at the 11th carbon.
Prednisone: Similar to prednisolone but has a ketone at the 11th carbon instead of a hydroxyl group.
Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th carbon.
Uniqueness: Prednisolone (disodium phosphate) is unique due to its specific esterification with phosphoric acid, which enhances its solubility and bioavailability. This makes it particularly effective for certain medical applications where rapid onset of action is required .
Properties
Molecular Formula |
C21H27Na2O8P |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChI Key |
VJZLQIPZNBPASX-OJJGEMKLSA-L |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)
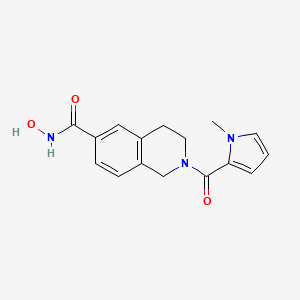
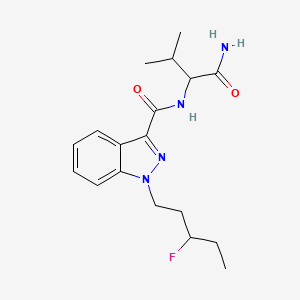

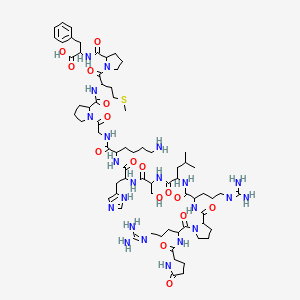
![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)
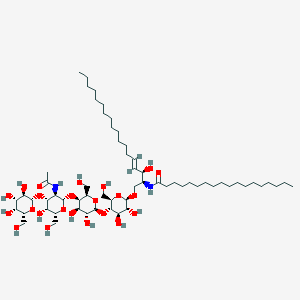
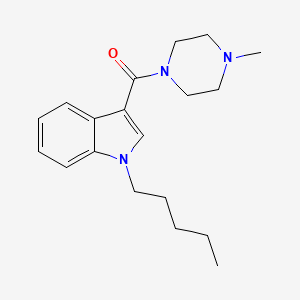
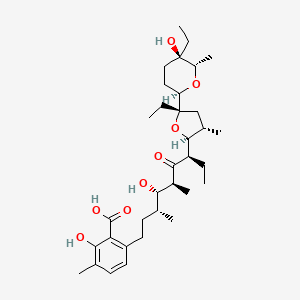
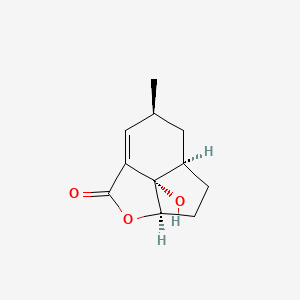
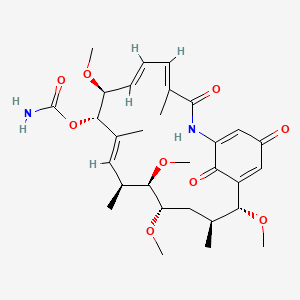
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)
![2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid](/img/structure/B10765933.png)
![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)
